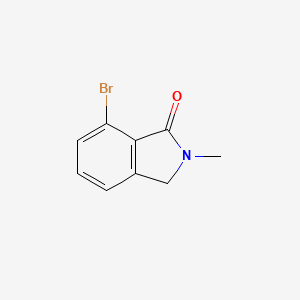

7-Bromo-2-methylisoindolin-1-one

説明

7-Bromo-2-methylisoindolin-1-one (CAS: 1330763-93-3) is a brominated isoindolinone derivative with the molecular formula C₉H₈BrNO and a molecular weight of 242.07 g/mol . It is characterized by a bicyclic isoindolinone core substituted with a bromine atom at the 7-position and a methyl group at the 2-position (SMILES: O=C1N(C)CC2=C1C=CC(Br)=C2). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. Its high purity (≥98%) and stability under storage conditions (sealed, dry, 2–8°C) make it suitable for advanced chemical applications .

特性

IUPAC Name |

7-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVELRSQAHQYTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Isoindolin-1-ones, a class of compounds to which 7-bromo-2-methylisoindolin-1-one belongs, have been studied as potential inhibitors of cyclin-dependent kinase 7 (cdk7). CDK7 plays a crucial role in cell cycle regulation and transcription, making it a significant target in cancer research.

Mode of Action

Isoindolin-1-ones have shown high binding affinity to active amino acid residues of cdk7, indicating a potential interaction with this target. The binding of these compounds to CDK7 could inhibit its activity, thereby affecting cell cycle progression and transcription processes.

Biochemical Pathways

Given its potential role as a cdk7 inhibitor, it may influence pathways related to cell cycle regulation and transcription.

Pharmacokinetics

A study on isoindolin-1-ones as potential cdk7 inhibitors has indicated that these compounds exhibit superior qualities to known cdk7 inhibitors according to predicted comprehensive pharmacokinetic parameters. This suggests that isoindolin-1-ones, including this compound, may have favorable pharmacokinetic properties.

生化学分析

Biochemical Properties

7-Bromo-2-methylisoindolin-1-one plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with Cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation. Studies have shown that this compound can inhibit CDK7 activity, which may contribute to its potential as an anti-cancer agent. Additionally, this compound forms hydrogen bonds with active amino acid residues of CDK7, enhancing its binding affinity and inhibitory effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression. It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK7, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periodsIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles.

生物活性

7-Bromo-2-methylisoindolin-1-one is a compound belonging to the isoindolinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 7th position and a methyl group at the 2nd position of the isoindolinone structure. This unique configuration is believed to contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom may enhance its reactivity and ability to form complexes with biomolecules.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

- DNA Interaction : Similar compounds have shown the ability to incorporate into DNA, leading to cytotoxic effects in cancer cells.

Biological Activity Data

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of isoindolinone derivatives, including this compound. The compound showed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Properties : Another research effort focused on the antimicrobial activity of various isoindolinones. Results indicated that this compound exhibited notable effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

- Neuroprotective Effects : In preclinical models, this compound demonstrated neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a possible role in treating neurodegenerative diseases .

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development. Its ability to inhibit enzymes and modulate receptor activity positions it as a candidate for further research in various therapeutic areas, including oncology and infectious diseases.

類似化合物との比較

Key Observations:

Substituent Position and Reactivity: The 7-bromo substitution in the target compound distinguishes it from analogs like 4-bromo-2-methylisoindolin-1-one, where bromine at the 4-position alters electronic properties and reactivity in cross-coupling reactions .

Functional Group Effects :

- Electron-withdrawing groups (e.g., nitro in 4-bromo-7-nitroisoindolin-1-one) increase electrophilicity, making such compounds reactive in nucleophilic aromatic substitution (SNAr) reactions .

- Methoxy and fluorinated analogs (e.g., 7-bromo-6-methoxy and 5-bromo-7-fluoro derivatives) exhibit modified solubility and bioavailability due to polar substituents .

Synthetic Utility: this compound’s methyl group facilitates regioselective functionalization, as seen in the synthesis of 7-amino-4-bromo-2-methylisoindolin-1-one (CAS: 1257996-53-4) via bromination reactions (yield: 78%) . Bulkier derivatives like 7-bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one are tailored for applications requiring steric control in catalysis or ligand design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。